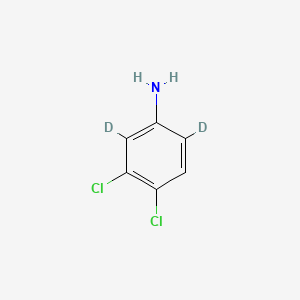

3,4-Dichloroaniline-d2

Description

BenchChem offers high-quality 3,4-Dichloroaniline-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloroaniline-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-2,6-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWXFYBZPNOFX-SDTNDFKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1N)[2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747602 | |

| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-22-1 | |

| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dichloroaniline-d2

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,4-Dichloroaniline-d2, with a particular focus on its utility in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this isotopically labeled compound.

Introduction: The Significance of Isotopic Labeling

3,4-Dichloroaniline is an organic compound that serves as a crucial intermediate in the synthesis of various commercial products, including dyes, pesticides, and pharmaceuticals. Notable examples of herbicides derived from this compound include propanil, linuron, and diuron. The introduction of stable isotopes, such as deuterium (²H or D), into a molecule like 3,4-dichloroaniline creates an isotopologue, in this case, 3,4-Dichloroaniline-d2. While chemically similar to its non-labeled counterpart, the deuterated version possesses a greater mass. This subtle difference is the cornerstone of its utility in a variety of advanced scientific applications.

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules, elucidating reaction mechanisms, and serving as internal standards for highly accurate quantitative analysis. This guide will delve into the specific properties and applications of 3,4-Dichloroaniline-d2, providing a technical framework for its effective use.

Physicochemical Properties

The fundamental chemical and physical properties of 3,4-Dichloroaniline-d2 are largely governed by its non-deuterated parent molecule. Commercial variants, such as 3,4-dichloro-2,6-dideuterioaniline, are available.[1] The primary difference lies in the molecular weight, which is slightly higher due to the presence of deuterium atoms. Other physical properties, such as melting and boiling points, are expected to be very similar to the unlabeled compound, with minor variations.

Table 1: Comparison of Physicochemical Properties

| Property | 3,4-Dichloroaniline | 3,4-Dichloroaniline-d2 (2,6-d2) | Data Source |

| Chemical Formula | C₆H₅Cl₂N | C₆H₃D₂Cl₂N | |

| Molecular Weight | 162.02 g/mol | 162.992 g/mol | [1] |

| Appearance | Light tan to dark gray crystalline solid | Inferred to be a crystalline solid | [2] |

| Melting Point | 69-72 °C | Expected to be very similar to the non-deuterated form | |

| Boiling Point | 272 °C | Expected to be very similar to the non-deuterated form | |

| Water Solubility | 92 mg/L at 20 °C | Expected to be very similar to the non-deuterated form | |

| Log P (Octanol-Water Partition Coefficient) | 2.69 | Expected to be very similar to the non-deuterated form |

Synthesis of 3,4-Dichloroaniline-d2

The synthesis of 3,4-Dichloroaniline-d2 can be approached through several methodologies, primarily involving either the reduction of a nitro precursor with a deuterium source or a direct hydrogen-deuterium (H/D) exchange on the aniline molecule.

Proposed Synthetic Workflow: Catalytic Reduction

A common industrial method for producing 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[3] To synthesize the deuterated analogue, this process can be adapted by using deuterium gas (D₂) as the reducing agent in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Caption: Proposed synthetic workflow for 3,4-Dichloroaniline-d2 via catalytic reduction.

Experimental Protocol Considerations:

-

Reactor Setup: A high-pressure reactor suitable for hydrogenation reactions is charged with 3,4-dichloronitrobenzene and a catalytic amount of Pd/C in an appropriate solvent like ethanol.

-

Deuteration: The reactor is purged and then pressurized with deuterium gas to the desired pressure.

-

Reaction: The mixture is heated and agitated for a sufficient time to ensure complete reduction of the nitro group. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude 3,4-Dichloroaniline-d2 is then purified, typically by recrystallization, to yield the final product.

Alternative Synthetic Route: H/D Exchange

Direct H/D exchange on the aromatic ring of 3,4-dichloroaniline is another viable synthetic strategy. This can be achieved using various catalytic systems, including acid-catalyzed methods with deuterated acids (e.g., CF₃COOD) or metal-catalyzed processes. The regioselectivity of the deuteration (i.e., which hydrogens are exchanged) will depend on the specific method employed. For instance, acid-catalyzed exchange on anilines tends to occur at the ortho and para positions relative to the amino group.

Spectroscopic Characterization

The primary differences in the analytical data between 3,4-dichloroaniline and its d2 isotopologue will be observed in their mass and nuclear magnetic resonance (NMR) spectra.

-

Mass Spectrometry (MS): In the mass spectrum of 3,4-Dichloroaniline-d2, the molecular ion peak (M⁺) will be shifted by +2 m/z units compared to the non-deuterated compound, reflecting the mass of the two deuterium atoms. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will remain, but the entire cluster of peaks will be shifted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 3,4-dichloro-2,6-dideuterioaniline would show the absence of signals corresponding to the protons at the 2 and 6 positions of the aromatic ring. The remaining aromatic proton signals would likely exhibit a simplified coupling pattern.

-

²H NMR: A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions.

-

¹³C NMR: The carbon signals for the deuterated positions will show a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1).

-

Core Applications in Research and Development

The unique properties of 3,4-Dichloroaniline-d2 make it a valuable tool in several scientific domains.

Internal Standard for Quantitative Analysis

One of the most significant applications of 3,4-Dichloroaniline-d2 is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, but is distinguishable by the mass spectrometer. Deuterated standards are considered the "gold standard" for this purpose.

Caption: Use of 3,4-Dichloroaniline-d2 as an internal standard in LC-MS analysis.

Causality in the Workflow:

-

Co-elution and Matrix Effect Compensation: Since 3,4-Dichloroaniline-d2 is chemically almost identical to the analyte, it behaves similarly during sample extraction and chromatographic separation. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal in the mass spectrometer's ion source due to matrix components will also affect the internal standard to the same degree.

-

Accurate Quantification: By measuring the ratio of the mass spectrometer signal of the analyte to that of the known amount of internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample recovery or matrix effects.

Metabolic and Environmental Fate Studies

Deuterium labeling is a powerful technique for tracing the biotransformation of a compound in living organisms or its degradation in the environment. 3,4-Dichloroaniline is a known metabolite of several widely used herbicides. By using 3,4-Dichloroaniline-d2, researchers can track its metabolic pathways and identify its transformation products with high confidence using mass spectrometry.

Metabolic Pathway of 3,4-Dichloroaniline:

3,4-Dichloroaniline can undergo various metabolic transformations, including N-acetylation and ring hydroxylation, followed by conjugation. In some microorganisms, it can be converted to more complex molecules.

Caption: Simplified metabolic pathway of 3,4-Dichloroaniline.

The use of the deuterated form allows for the unambiguous identification of these metabolites in complex biological matrices.

Furthermore, deuterium substitution can influence the rate of metabolic reactions through the kinetic isotope effect (KIE).[4] The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-determining step in a metabolic reaction (often mediated by cytochrome P450 enzymes), the deuterated compound will be metabolized more slowly.[4] This phenomenon can be exploited in drug development to improve the pharmacokinetic profile of a drug by reducing its metabolic clearance.[1]

Safety and Handling

The safety and handling precautions for 3,4-Dichloroaniline-d2 are expected to be identical to those for the non-deuterated compound. 3,4-Dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage and allergic skin reactions.[5] It is also very toxic to aquatic life with long-lasting effects.[5]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[6]

Conclusion

3,4-Dichloroaniline-d2 is a valuable chemical tool for researchers in various fields. Its primary utility lies in its application as a highly reliable internal standard for quantitative mass spectrometry and as a tracer for metabolic and environmental fate studies. The principles of its synthesis are well-established, and its physicochemical properties can be confidently inferred from its non-deuterated analogue. As analytical techniques become more sensitive and the study of xenobiotic metabolism becomes more sophisticated, the demand for high-purity, isotopically labeled compounds like 3,4-Dichloroaniline-d2 is expected to grow.

References

-

University of Hertfordshire. (n.d.). 3,4-dichloroaniline. Agriculture and Environment Research Unit (AERU). Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dichloroaniline. PubChem. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 3,4-dichloroaniline.

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Journal of Medicinal Chemistry, 62(1), 37-49. Available at: [Link]

Sources

- 1. 3,4-Dichloroaniline D2 (2,6-D2) | LGC Standards [lgcstandards.com]

- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloroaniline, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Sentinel Molecule: A Technical Guide to the Application of 3,4-Dichloroaniline-d2 in Advanced Analytical and Metabolic Research

Introduction: The Dual Identity of 3,4-Dichloroaniline and the Rise of Its Deuterated Counterpart

3,4-Dichloroaniline (3,4-DCA) is a compound of significant industrial and environmental relevance. It serves as a crucial intermediate in the synthesis of various products, including dyes, pigments, and notably, several phenylurea herbicides such as diuron and propanil.[1][2][3] Concurrently, 3,4-DCA emerges as a primary and often more persistent and toxic metabolite of these herbicides, leading to its prevalence as an environmental contaminant in soil and water.[4][5][6] Its potential for bioaccumulation and toxicity towards aquatic organisms necessitates sensitive and accurate monitoring.[4][7][8]

To meet the rigorous demands of modern analytical science in quantifying and tracing this molecule, its stable isotope-labeled counterpart, 3,4-Dichloroaniline-d2 (DCA-d2), has emerged as an indispensable tool. This technical guide provides an in-depth exploration of the applications of 3,4-Dichloroaniline-d2, focusing on its pivotal role as an internal standard in isotope dilution mass spectrometry and its utility in metabolic and environmental fate studies. We will delve into the causality behind its use, present detailed experimental protocols, and offer insights grounded in established scientific principles.

Core Application: 3,4-Dichloroaniline-d2 as an Internal Standard in Isotope Dilution Mass Spectrometry

The gold standard for the quantitative analysis of 3,4-DCA in complex matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, 3,4-Dichloroaniline-d2, to the sample at the beginning of the analytical workflow.

The Rationale: Why Deuterium Labeling is a Game-Changer

The efficacy of 3,4-Dichloroaniline-d2 as an internal standard is rooted in its physicochemical properties. Being chemically identical to the native 3,4-DCA, it exhibits the same behavior during sample extraction, cleanup, and chromatographic separation.[3] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. However, due to its increased mass from the deuterium atoms, it is readily distinguishable from the native compound by the mass spectrometer. This allows for highly accurate and precise quantification, as the ratio of the native analyte to the internal standard is used for concentration determination, effectively canceling out variations in sample preparation and instrument response.

The following diagram illustrates the fundamental workflow of isotope dilution mass spectrometry using 3,4-Dichloroaniline-d2.

Sources

- 1. epa.gov [epa.gov]

- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS | MDPI [mdpi.com]

A Technical Guide to the Synthesis of 3,4-Dichloroaniline-d2: Principles, Protocol, and Characterization

Abstract: This guide provides a comprehensive technical overview for the synthesis of 3,4-dichloroaniline-d2, a deuterated isotopologue of a critical industrial intermediate. Deuterium-labeled compounds are indispensable tools in modern drug discovery and development, primarily serving as internal standards in pharmacokinetic studies and for mechanistic elucidation.[1] We present a robust and accessible method based on acid-catalyzed hydrogen-deuterium (H/D) exchange, detailing the underlying chemical principles, a step-by-step experimental protocol, and rigorous analytical characterization. This document is intended for researchers, chemists, and drug development professionals requiring a reliable source of 3,4-dichloroaniline-d2 for their research endeavors.

Strategic Imperative: The Role of Deuterated Analogs

3,4-Dichloroaniline is a foundational building block for numerous commercial products, including herbicides, dyes, and pharmaceuticals.[2] The strategic introduction of deuterium, a stable, heavier isotope of hydrogen, into the 3,4-dichloroaniline scaffold imparts a unique mass signature without significantly altering its chemical properties. This modification is paramount for its application in several key areas:

-

Pharmacokinetic (ADME) Studies: Highly deuterated analogs are ideal internal standards for mass spectrometry-based quantification of a drug and its metabolites in biological samples.[1] Their co-elution with the non-labeled analyte, combined with their distinct mass, corrects for variations in sample preparation and instrument response, ensuring analytical accuracy.[1]

-

Mechanistic Studies: Isotopic labeling helps to trace the metabolic fate of molecules and can be used to probe reaction mechanisms by investigating kinetic isotope effects.

-

Ligand Binding Assays: Tritium-labeled analogs are critical for high-sensitivity binding assays, and deuterated compounds serve as non-radioactive surrogates for methods development.[1]

The synthesis of isotopically labeled compounds can be approached via multi-step sequences using deuterated starting materials or through direct isotopic exchange on the final molecule.[1][3] For a molecule like 3,4-dichloroaniline, direct hydrogen-deuterium (H/D) exchange offers an efficient and atom-economical route, leveraging a readily available deuterium source like deuterium oxide (D₂O).[3][4]

Mechanistic Rationale: Acid-Catalyzed Aromatic H/D Exchange

The selected synthetic strategy hinges on the principle of electrophilic aromatic substitution. The aniline moiety, with its electron-donating amino group (-NH₂), strongly activates the aromatic ring towards electrophilic attack. This activation is most pronounced at the ortho and para positions.

In the case of 3,4-dichloroaniline, the available positions for substitution are C2, C5, and C6. The amino group at C1 directs electrophiles preferentially to the ortho positions (C2 and C6). The C5 position is less favored as it is meta to the activating amino group.

The reaction is catalyzed by a strong deuterated acid (e.g., DCl or D₂SO₄) in a D₂O medium. The acid serves two purposes:

-

It generates the electrophile, the deuteron (D⁺), in solution.

-

It protonates (or deuterates) the amino group, forming an anilinium ion. While the -NH₃⁺ group is deactivating, this is a reversible equilibrium. The reaction proceeds on the small, but highly reactive, fraction of the free amine present.

The mechanism proceeds via a classic arenium ion (sigma complex) intermediate, where the deuteron adds to the electron-rich aromatic ring. Subsequent elimination of a proton (H⁺) by a weak base (like D₂O) restores aromaticity and results in the net replacement of a hydrogen atom with a deuterium atom. Given the directing influence of the amino group, deuteration is expected to occur primarily at the C2 and C6 positions, yielding 3,4-dichloroaniline-2,6-d2.

Experimental Protocol: Synthesis of 3,4-Dichloroaniline-2,6-d2

This protocol describes a reliable method for the deuteration of 3,4-dichloroaniline using a sealed-vessel heating approach to ensure efficient exchange.

Materials and Reagents

| Reagent | Formula | Molar Mass | CAS No. | Purity | Supplier |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 g/mol | 95-76-1 | ≥98% | Sigma-Aldrich |

| Deuterium Oxide | D₂O | 20.03 g/mol | 7789-20-0 | 99.9 atom % D | Cambridge Isotope Labs |

| Deuterated Sulfuric Acid | D₂SO₄ | 100.09 g/mol | 13813-19-9 | 98 wt. % in D₂O | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | 144-55-8 | ≥99.5% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | 141-78-6 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Brine (sat. NaCl aq.) | NaCl | 58.44 g/mol | 7647-14-5 | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | 7757-82-6 | Granular, ACS Grade | VWR |

Safety Precaution: 3,4-Dichloroaniline is toxic and an environmental hazard.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

Step-by-Step Procedure

-

Reaction Setup: To a 20 mL heavy-walled, sealable pressure vessel equipped with a magnetic stir bar, add 3,4-dichloroaniline (1.00 g, 6.17 mmol).

-

Reagent Addition: In the fume hood, carefully add deuterium oxide (D₂O, 10 mL), followed by the slow, dropwise addition of deuterated sulfuric acid (D₂SO₄, 0.5 mL).

-

Sealing and Heating: Securely seal the vessel and place it in an aluminum heating block on a stirrer hotplate. Heat the reaction mixture to 130 °C with vigorous stirring.

-

Reaction Monitoring: Maintain the reaction at 130 °C for 48 hours. The progress can be monitored by taking a small aliquot, quenching it, and analyzing by LC-MS to check for the mass shift corresponding to dideuteration.

-

Cooling and Quenching: After the reaction period, remove the vessel from the heating block and allow it to cool to room temperature. Carefully unseal the vessel in the fume hood.

-

Neutralization: Place the reaction vessel in an ice bath. Slowly and carefully add solid sodium bicarbonate in small portions to the stirred solution until gas evolution ceases and the pH is neutral to slightly basic (pH ≈ 8).

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash them with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure 3,4-dichloroaniline-d2 as a crystalline solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 3,4-dichloroaniline-d2.

Product Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the structure and quantify the isotopic incorporation of the final product.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio and is the primary tool for confirming deuteration. The incorporation of two deuterium atoms in place of two hydrogen atoms will result in an increase of approximately 2 Da in the molecular weight.

| Compound | Formula | Exact Mass (Monoisotopic) |

| 3,4-Dichloroaniline | C₆H₅³⁵Cl₂N | 160.9799 |

| 3,4-Dichloroaniline-d2 | C₆H₃D₂³⁵Cl₂N | 162.9925 |

An ESI-MS spectrum should show the molecular ion peak [M+H]⁺ at m/z 164, a shift from the starting material's [M+H]⁺ at m/z 162 (for the ³⁵Cl isotope). The isotopic distribution pattern will also confirm the presence of two chlorine atoms.

¹H NMR Spectroscopy

Proton NMR provides unequivocal evidence of the positions of deuteration. In the ¹H NMR spectrum of 3,4-dichloroaniline-d2, the signals corresponding to the protons at the C2 and C6 positions should be significantly diminished or absent entirely compared to the spectrum of the unlabeled starting material. The remaining aromatic proton at C5 will appear as a singlet.

Isotopic Purity Calculation

The level of deuterium incorporation can be accurately calculated from the mass spectrometry data by comparing the integrated peak areas of the deuterated species versus the residual unlabeled and partially labeled species.

%D Incorporation = [ (Σ Area of Deuterated Peaks) / (Σ Area of All Isotopic Peaks) ] x 100

For use as an internal standard, an isotopic purity of >98% is typically desired.

Conclusion

This guide outlines a validated and mechanistically sound approach for the synthesis of 3,4-dichloroaniline-d2. By employing a straightforward acid-catalyzed H/D exchange reaction, this protocol provides a reliable means of producing high-purity deuterated material essential for advanced pharmaceutical research and development. The detailed experimental and analytical procedures create a self-validating system, ensuring that researchers can confidently produce and verify the quality of this critical analytical standard.

References

- Google. (1966). Process for preparing 3, 4 dichloroaniline.

-

Research and Reviews. (2016). Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. [Link]

-

MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. [Link]

- Google. (1994). Process for preparing 3,4-dichloroaniline.

-

University of Hertfordshire. (n.d.). 3,4-dichloroaniline. AERU. [Link]

-

Macmillan Group - Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]

-

Water Quality Australia. (n.d.). 3,4-Dichloroaniline in freshwater and marine water. [Link]

-

MDPI. (2023). An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship. [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. [Link]

-

PubMed. (1995). Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor. [Link]

-

PubMed. (2005). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. [Link]

-

SciSpace. (2001). The incorporation of 3,4-dichloroaniline, a pesticide metabolite, into dehydrogenation polymers of coniferyl alcohol (dhps). [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. [Link]

Sources

A Comprehensive Technical Guide to the Molecular Weight and Application of 3,4-Dichloroaniline-d2

Executive Summary: This technical guide provides an in-depth analysis of 3,4-Dichloroaniline-d2 (3,4-DCA-d2), a deuterium-labeled stable isotope of the widely recognized industrial chemical and herbicide metabolite, 3,4-Dichloroaniline. The precise determination of its molecular weight is fundamental to its application in high-sensitivity analytical chemistry. This document details the foundational principles of the unlabeled compound, the rationale behind isotopic labeling, a meticulous calculation of the molecular weight of 3,4-DCA-d2, and its critical role as an internal standard in mass spectrometry-based quantification. Designed for researchers, analytical scientists, and professionals in drug and pesticide development, this guide explains the causality behind its use and provides a validated experimental workflow for its practical application.

Foundational Concepts: 3,4-Dichloroaniline (Unlabeled)

1.1. Chemical Identity and Properties

3,4-Dichloroaniline (3,4-DCA) is an aromatic amine with the chemical formula C₆H₅Cl₂N.[1][2] It presents as a light-brown crystalline solid that may darken upon exposure to light and air.[1] As a precursor and degradation product, its physicochemical properties are well-characterized and crucial for understanding its environmental fate and analytical behavior.

1.2. Industrial and Environmental Significance

3,4-DCA is a vital intermediate in the synthesis of several phenylurea and acylanilide herbicides, including propanil, diuron, and linuron.[1][2] Consequently, it is also a primary metabolite of these pesticides found in soil, water, and agricultural products.[3][4] Its presence in the environment is of significant concern due to its toxicity to aquatic organisms, making its accurate detection and quantification a key objective in environmental monitoring and food safety analysis.[1][3]

The Principle of Isotopic Labeling

2.1. Introduction to Stable Isotopes in Analytical Science

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C).[5] The resulting labeled molecule is chemically identical to its unlabeled counterpart but is distinguishable by its increased mass. This mass shift is the cornerstone of its utility in modern analytical methods, particularly those coupled with mass spectrometry (MS).

2.2. Deuterium Labeling: The "Heavy" Hydrogen

Deuterium (²H or D) is a stable isotope of hydrogen containing one proton and one neutron, giving it an atomic weight of approximately 2.014 Da, double that of protium (¹H).[5][6][7] Incorporating deuterium into a molecule like 3,4-DCA creates an ideal internal standard for quantitative analysis. Because it co-elutes chromatographically with the unlabeled analyte and exhibits identical ionization behavior, it can effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression in LC-MS/MS assays.[8][9]

3,4-Dichloroaniline-d2: Core Technical Data

3.1. Precise Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For high-resolution mass spectrometry, calculating the monoisotopic mass (using the mass of the most abundant isotope of each element) is critical.

The specific isotopologue discussed here is 3,4-Dichloroaniline-d2 (2,6-D2) , where two hydrogen atoms on the benzene ring at positions 2 and 6 are replaced by deuterium atoms.

-

Chemical Formula: C₆H₃D₂Cl₂N

To calculate the monoisotopic mass, we use the exact masses of the most abundant isotopes:

-

¹²C = 12.000000 Da

-

¹H = 1.007825 Da

-

²H (D) = 2.014102 Da[10]

-

³⁵Cl = 34.968853 Da (most abundant isotope)[10]

-

¹⁴N = 14.003074 Da[10]

Calculation:

-

(6 × 12.000000) + (3 × 1.007825) + (2 × 2.014102) + (2 × 34.968853) + (1 × 14.003074)

-

= 72.000000 + 3.023475 + 4.028204 + 69.937706 + 14.003074

-

= 162.992459 Da

The average molecular weight, which is more commonly used for bulk chemical properties, is 164.03 g/mol .

3.2. Comparative Physicochemical Properties

| Property | 3,4-Dichloroaniline (Unlabeled) | 3,4-Dichloroaniline-d2 (Labeled) | Rationale for Similarity/Difference |

| Molecular Formula | C₆H₅Cl₂N[1][2][4] | C₆H₃D₂Cl₂N | Two protium (¹H) atoms are replaced by deuterium (²H) atoms. |

| Average Molecular Weight | 162.02 g/mol [4] | ~164.03 g/mol | Increased mass due to the presence of two heavier deuterium isotopes. |

| Monoisotopic Mass | 160.9799 Da[1] | 162.9925 Da | Direct reflection of the mass difference between deuterium and protium. |

| CAS Number | 95-76-1[1][2][4] | 1219803-22-1 | A unique identifier is assigned to the distinct isotopically labeled compound. |

| Boiling/Melting Point | ~272 °C / ~72 °C[1][4] | Marginally higher | The stronger C-D bond can slightly increase the energy required for phase transitions. |

| Chromatographic Retention Time | Identical | Identical | Isotopic substitution does not significantly alter the polarity or chemical interactions with the stationary phase. |

| Ionization Efficiency (MS) | Identical | Identical | The electronic structure is unchanged, leading to the same behavior in the mass spectrometer's ion source. |

Analytical Characterization: The Role of Mass Spectrometry

4.1. Theoretical Isotopic Pattern of Dichlorinated Compounds

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The presence of chlorine, with its two stable isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), creates a highly characteristic isotopic pattern.[10]

For a molecule with two chlorine atoms, like 3,4-DCA, the mass spectrum will exhibit three distinct peaks in the molecular ion region:

-

M peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensity of these peaks follows a predictable ratio of approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.[11]

4.2. Mass Spectrum of 3,4-Dichloroaniline-d2

For 3,4-DCA-d2, this entire isotopic cluster (M, M+2, M+4) is shifted by approximately +2 Da due to the two deuterium atoms. This clean mass shift, with no overlap with the unlabeled compound's isotopic pattern, is what makes it a perfect internal standard.

dot

Caption: Theoretical mass spectrometry isotopic patterns.

Practical Application & Experimental Protocol

5.1. Causality: Why 3,4-DCA-d2 is a Superior Internal Standard

The primary function of 3,4-DCA-d2 is to serve as an internal standard (IS) for the accurate quantification of native 3,4-DCA. Its superiority stems from the fact that it is the "ideal" IS:

-

Co-elution: It elutes at the exact same time as the analyte in liquid chromatography.

-

Identical Ionization: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer source as the analyte.

-

Correction for Loss: Any physical loss of the analyte during sample extraction and preparation is mirrored by a proportional loss of the IS.

By adding a known concentration of 3,4-DCA-d2 to every sample and standard, the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio remains stable and accurate even if the absolute peak areas fluctuate due to matrix effects or instrument variability.[8][12]

dot

Caption: Workflow using a deuterated internal standard.

5.2. Protocol: Quantification of 3,4-DCA in Water using LC-MS/MS with 3,4-DCA-d2 as Internal Standard

This protocol is a self-validating system adapted from established methodologies, such as those recognized by the EPA for environmental water analysis.[13][14][15]

1. Preparation of Standards

-

Primary Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of 3,4-DCA and 3,4-DCA-d2 reference standards into separate 100 mL volumetric flasks.[13] Dissolve and bring to volume with methanol.

-

Working Internal Standard (IS) Solution (100 ng/mL): Perform serial dilutions of the 3,4-DCA-d2 primary stock with methanol. This solution will be used to spike all samples and standards.

-

Calibration Curve Standards (0.1 to 10 ng/mL): Serially dilute the 3,4-DCA primary stock to create a series of at least six calibration standards. Spike each standard with the Working IS solution to achieve a final, constant IS concentration (e.g., 5 ng/mL).

2. Sample Preparation

-

Collection: Collect 10 mL of the water sample in a glass vial.

-

Spiking: Add a precise volume (e.g., 50 µL) of the Working IS solution (100 ng/mL) to the 10 mL sample.

-

Extraction (if necessary): For complex matrices, a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step may be required. For relatively clean water, a direct injection may suffice.

-

Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.[13]

3. LC-MS/MS Instrumentation and Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 5-7 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

3,4-DCA (Analyte): Q1: 162.0 -> Q3: 127.0 (Quantifier), 162.0 -> 77.0 (Qualifier).[15]

-

3,4-DCA-d2 (IS): Q1: 164.0 -> Q3: 129.0 (Quantifier).

-

4. Data Analysis and Validation

-

Calibration Curve: Plot the peak area ratio (Area of 3,4-DCA / Area of 3,4-DCA-d2) against the concentration of the calibration standards. Perform a linear regression (R² > 0.995).

-

Quantification: Calculate the peak area ratio for the unknown sample and determine its concentration using the regression equation from the calibration curve.

-

Validation: The system is self-validating. The consistent recovery of the internal standard across all injections confirms the robustness of the sample preparation and analysis. Quality control (QC) samples at low, medium, and high concentrations should be run with each batch, with recoveries expected to be within 80-120%.[3]

Conclusion

The deuterium-labeled compound 3,4-Dichloroaniline-d2, with a precise molecular weight of approximately 164.03 g/mol , is an indispensable tool for modern analytical science. Its molecular weight, determined by the substitution of two protium atoms with deuterium, provides a distinct mass shift that is easily resolved by mass spectrometry. This property, combined with its chemical identity to the native compound, establishes it as the gold standard internal standard for the accurate and reliable quantification of 3,4-dichloroaniline in complex matrices. The methodologies and principles outlined in this guide underscore its critical role in ensuring data integrity for researchers in environmental science, toxicology, and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Available at: [Link][1]

-

U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Available at: [Link][13]

-

Zhang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health. Available at: [Link][3]

-

U.S. Environmental Protection Agency. Propanil (PC 028201) MRIDs 50487601/50597801. Available at: [Link][14]

-

University of Hertfordshire. PPDB: Pesticide Properties DataBase - 3,4-dichloroaniline. AERU. Available at: [Link][4]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link][8]

-

Whitman College. GCMS Section 6.5 - Isotopic Identification. Available at: [Link][11]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link][16]

-

U.S. Environmental Protection Agency. Independent Laboratory Validation for Propanil & 3,4-DCA in Water. Available at: [Link][15]

-

Chemistry LibreTexts. 6.4: Isotope Abundance. Available at: [Link][17]

-

American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link][9]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24523, Deuterium. Available at: [Link][7]

-

Chemguide. MASS SPECTRA - THE M+2 PEAK. Available at: [Link][18]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link][12]

-

Chemistry For Everyone (2023). What Is The Mass Of Deuterium? [Video]. YouTube. Available at: [Link][19]

-

Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. Available at: [Link][10]

Sources

- 1. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-dichloroaniline [sitem.herts.ac.uk]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. Deuterium - Wikipedia [en.wikipedia.org]

- 7. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. myadlm.org [myadlm.org]

- 10. Masses [www2.chemistry.msu.edu]

- 11. GCMS Section 6.5 [people.whitman.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. youtube.com [youtube.com]

A Technical Guide to the Physical Properties of Deuterated 3,4-Dichloroaniline

Abstract: The strategic incorporation of deuterium into pharmacologically active molecules is a cornerstone of modern drug development, primarily aimed at enhancing metabolic stability through the kinetic isotope effect. 3,4-Dichloroaniline serves as a crucial scaffold in numerous agrochemicals and pharmaceutical compounds. Consequently, understanding the physical properties of its deuterated isotopologues is paramount for formulation, quality control, and regulatory compliance. This guide provides a comprehensive analysis of the core physical properties of deuterated 3,4-dichloroaniline, establishing a baseline with the well-documented protio-analogue and elucidating the theoretical and practical considerations of isotopic substitution. We further present detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Significance of Deuteration in Chemical Development

Isotopic substitution, particularly the replacement of protium (¹H) with deuterium (²H), has emerged as a powerful tool in medicinal chemistry. The C-D bond is stronger than the C-H bond, leading to a significant kinetic isotope effect (KIE). This effect can slow down metabolic pathways that involve C-H bond cleavage, often mediated by Cytochrome P450 enzymes. The result is a potentially improved pharmacokinetic profile, including longer half-life and reduced formation of reactive metabolites.

3,4-Dichloroaniline is a key intermediate in the synthesis of various active compounds, including herbicides like diuron and propanil, as well as pharmaceutical agents.[1] Deuterating this scaffold can profoundly influence the stability and, by extension, the efficacy and safety profile of the final product. However, this isotopic modification also subtly alters the fundamental physical properties of the molecule, which must be precisely characterized. This guide addresses the absence of readily available data for deuterated 3,4-dichloroaniline by providing a predictive framework grounded in isotopic theory and outlining the necessary experimental workflows for its characterization.

Physicochemical Profile of 3,4-Dichloroaniline (Protio-Isotopologue)

A thorough understanding of the non-deuterated parent compound is the essential starting point for evaluating its deuterated analogue. 3,4-Dichloroaniline is a light brown crystalline solid that may darken upon exposure to light and air.[2][3] Its key physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1][4] |

| Melting Point | 69–72 °C (156–160 °F) | [1][2][3][5] |

| Boiling Point | 272 °C (522 °F) at 760 mmHg | [1][2][3][6] |

| Water Solubility | ~92 mg/L at 20 °C | [1][7] |

| Solubility (Organic) | Very soluble in alcohol and ether; slightly soluble in benzene.[2] | [2] |

| pKa (dissociation constant) | 2.97 at 25 °C | [6] |

| LogP (octanol-water partition) | 2.69 | [2][7] |

| Appearance | Light tan to dark gray/brown crystalline solid.[2][3][4] | [2][3][4] |

The Impact of Deuteration on Physicochemical Properties

Substituting hydrogen with deuterium, its heavier, stable isotope, introduces subtle but measurable changes to a molecule's physical properties. These changes stem from fundamental quantum mechanical differences.

-

Bond Strength and Vibrational Energy: The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more stable.[8] This increased bond strength is the basis of the kinetic isotope effect.

-

Intermolecular Forces: Deuteration can affect intermolecular interactions. In molecules capable of hydrogen bonding, the substitution of N-H with N-D can lead to stronger hydrogen bonds.[8] This is because the heavier deuterium atom is more localized, resulting in a slightly shorter and stronger bond.[9] Even in the absence of strong hydrogen bonds, deuteration can lead to lattice contraction, which influences properties like melting point.[10]

-

Polarizability: The C-D bond has a slightly lower polarizability compared to the C-H bond. In some nonpolar polymers, this has been shown to weaken intermolecular van der Waals forces, leading to lower melting temperatures.[11]

Predicted Effects on 3,4-Dichloroaniline

Based on these principles, we can predict the likely shifts in the physical properties of deuterated 3,4-dichloroaniline relative to its protio-form. The exact magnitude of these changes will depend on the specific sites and extent of deuteration (e.g., on the aromatic ring, the amine group, or both).

-

Melting Point: The effect on melting point is complex. Stronger N-D···N hydrogen bonding between molecules could lead to a higher melting point. Conversely, changes in crystal packing or reduced polarizability could potentially lead to a lower melting point.[10][11] Empirical measurement is essential for confirmation.

-

Boiling Point: For molecules with significant hydrogen bonding, such as aniline derivatives, deuteration typically leads to a slight increase in boiling point.[8][12] This is attributed to the stronger intermolecular N-D···N hydrogen bonds, which require more energy to overcome.[8]

-

pKa: Deuteration of an acidic proton (like those on the amine group) generally makes the compound less acidic, resulting in a higher pKa. The N-D bond is stronger and less easily dissociated than the N-H bond.[9][13] This shift is often in the range of 0.3 to 0.7 pKa units.[13]

-

Solubility: Changes in solubility are difficult to predict without experimental data, as they depend on the delicate balance of altered intermolecular forces with both the solvent and other solute molecules.

Experimental Protocols for Empirical Characterization

Given the predictive nature of the above analysis, rigorous experimental verification is non-negotiable. The following section details the standard operating procedures for characterizing a newly synthesized batch of deuterated 3,4-dichloroaniline.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a precise and reproducible melting point, which is a key indicator of purity.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the deuterated 3,4-dichloroaniline into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Cool the sample back to 25 °C.

-

Perform a second heating run under the same conditions to observe the thermal history.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the second heating curve. The peak of the endotherm should also be reported.

Spectroscopic Confirmation and Isotopic Purity Assessment

Causality: A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is required to unequivocally confirm the molecular structure, the sites of deuteration, and the isotopic purity of the compound.[14]

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a proton NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will disappear or be significantly diminished.[15] This provides the first and most direct evidence of successful deuteration.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. Signals will appear at the chemical shifts corresponding to the deuterated positions, providing definitive proof of the location of the isotopic labels.[16]

-

Quantitative NMR (qNMR): By comparing the integrals of residual proton signals in the deuterated sample to an internal standard, one can quantify the percentage of deuteration at each site.

Methodology:

-

Sample Preparation: Prepare two samples: one of the deuterated 3,4-dichloroaniline and one of the protio-standard. Dissolve ~10 mg of each in 0.7 mL of a suitable non-deuterated solvent (e.g., DMSO if deuteration is on the ring) or a deuterated solvent with a known residual peak (e.g., CDCl₃) in separate NMR tubes.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for both samples. Compare the spectra to identify diminished or absent proton signals in the deuterated sample.

-

²H NMR Acquisition: On the deuterated sample, acquire a ²H NMR spectrum. This requires an NMR spectrometer equipped with a broadband probe capable of observing the deuterium frequency.

-

Data Analysis: Correlate the absent signals in the ¹H spectrum with the present signals in the ²H spectrum to confirm the sites of deuteration.

4.2.2. High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS measures the mass-to-charge ratio of ions with very high precision. Since deuterium has a mass of ~2.014 amu compared to protium's ~1.008 amu, each deuterium incorporation increases the molecular weight of the compound by approximately 1.006 amu. HRMS can resolve these small mass differences and confirm the overall level of deuteration.[17][18]

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the deuterated compound in a suitable solvent (e.g., acetonitrile/water).

-

Infusion: Infuse the sample directly into an ESI-HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the observed accurate mass of the deuterated compound's molecular ion with the theoretical mass. For example, if five hydrogens have been replaced, the molecular ion peak should shift up by approximately 5 Da compared to the non-deuterated standard.[15] The isotopic distribution pattern will also confirm the number of deuterium atoms incorporated.

Conclusion

While the precise physical properties of deuterated 3,4-dichloroaniline are not cataloged in public literature, a robust scientific framework allows for their prediction and empirical determination. Based on established principles of isotopic effects, one can anticipate a slight increase in boiling point and pKa compared to the standard 3,4-dichloroaniline, while the effect on melting point requires experimental validation. The provided protocols for DSC, NMR, and HRMS constitute a self-validating system for the complete and accurate characterization of this, and indeed any, deuterated compound. For professionals in drug development and chemical research, applying these methodologies is a critical step in ensuring the quality, reproducibility, and regulatory viability of deuterated molecules.

References

-

PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Grokipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 3,4-dichloroaniline. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

Chen, H. et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. Royal Society of Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Heavy water. Retrieved from [Link]

-

Rich, R. L. (2004). Does Molecular Mass Greatly Affect Boiling and Melting Points? Journal of Chemical Education. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Retrieved from [Link]

-

Mei, H. et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. National Institutes of Health (PMC). Retrieved from [Link]

-

Singh, V. et al. (2025). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. National Institutes of Health (PMC). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 10.3C: Deuterated Compounds. Retrieved from [Link]

-

Stack Exchange. (2014). Why is the boiling point of heavy water higher than normal water? Chemistry Stack Exchange. Retrieved from [Link]

-

ResearchGate. (2020). Do deuterated compounds have a different pKa?. Retrieved from [Link]

-

PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichloroaniline. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 4. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 6. 3,4-dichloroaniline [sitem.herts.ac.uk]

- 7. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. youtube.com [youtube.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. isotope.com [isotope.com]

Decoding the Deuterated Standard: A Technical Guide to the Certificate of Analysis for 3,4-Dichloroaniline-d2

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the precision of quantitative analysis is paramount. This is particularly true in fields such as pharmaceutical development, environmental monitoring, and toxicology, where the accurate measurement of trace compounds can have significant implications. Stable isotope-labeled internal standards are indispensable tools for achieving this accuracy, and among them, 3,4-Dichloroaniline-d2 serves as a critical internal standard for the quantification of its non-labeled counterpart, a compound of significant environmental and toxicological interest.

This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) for 3,4-Dichloroaniline-d2. Moving beyond a simple checklist of specifications, this document will elucidate the scientific principles behind each analytical test, empowering researchers to critically evaluate the quality of their standards and ensure the integrity of their experimental data.

The Identity and Significance of 3,4-Dichloroaniline-d2

3,4-Dichloroaniline (DCA) is a chemical intermediate used in the production of various herbicides and dyes.[1] Its persistence and toxicity in the environment make its accurate quantification a priority.[2] 3,4-Dichloroaniline-d2, with the chemical formula C₆H₃D₂Cl₂N, is the deuterated isotopologue of DCA, where two hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. Specifically, the deuteration occurs at the 2 and 6 positions of the aniline ring.[3]

This isotopic substitution results in a molecule that is chemically identical to the native compound but has a higher molecular weight. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based analytical methods.[4] By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to more accurate and precise quantification of the target analyte.

| Property | Value | Source |

| Chemical Name | 3,4-Dichloroaniline-d2 | [3] |

| Synonyms | 3,4-Dichloroaniline-2,6-d2, 3,4-Dichlorobenzenamine-d2 | [3] |

| CAS Number | 1219803-22-1 | [3] |

| Molecular Formula | C₆H₃D₂Cl₂N | [3] |

| Molecular Weight | 164.03 g/mol | [3] |

| Appearance | Typically a brown solid | [3] |

| Storage | 2-8°C, protected from light and moisture | [3] |

Deconstructing the Certificate of Analysis: A Multifaceted Approach to Quality Assurance

A Certificate of Analysis for a high-purity standard like 3,4-Dichloroaniline-d2 is more than just a statement of purity; it is a comprehensive dossier of the compound's identity, quality, and fitness for its intended purpose. The following sections delve into the key components of a typical CoA, explaining the underlying analytical techniques and the significance of the reported data.

Identification and Structural Confirmation

The first and most fundamental aspect of a CoA is the unequivocal confirmation of the compound's identity and the specific location of the deuterium labels.

¹H NMR spectroscopy is a powerful tool for confirming the structure of a molecule. In the case of 3,4-Dichloroaniline-d2 (2,6-dideutero), the ¹H NMR spectrum will be significantly different from that of the unlabeled compound. The protons at the 2 and 6 positions will be absent, leading to a simplified spectrum. The remaining proton signals (at positions 5) will provide confirmation of the core structure.

Expected ¹H NMR Spectrum of 3,4-Dichloroaniline-d2:

Due to the deuteration at the 2 and 6 positions, the typical aromatic proton signals will be reduced. The proton at the 5-position will appear as a singlet, as the adjacent positions are substituted with either a chlorine or a deuterium atom, eliminating the typical ortho- and meta-couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount (typically 1-5 mg) of 3,4-Dichloroaniline-d2 in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Caption: Workflow for structural confirmation by NMR.

Mass spectrometry provides crucial information about the molecular weight of the compound and its isotopic distribution. For 3,4-Dichloroaniline-d2, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.

Expected Mass Spectrum of 3,4-Dichloroaniline-d2:

The mass spectrum will exhibit a molecular ion cluster with the most abundant peak at m/z 164, corresponding to the [M]⁺ ion containing two ³⁵Cl atoms and two deuterium atoms. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic cluster of peaks. The fragmentation pattern can also be analyzed to further confirm the structure.

Experimental Protocol: Mass Spectrometry (GC-MS or LC-MS)

-

Sample Introduction: Introduce a solution of the compound into the mass spectrometer, either via gas chromatography (GC) for volatile compounds or liquid chromatography (LC) for less volatile compounds.

-

Ionization: Ionize the molecules using a suitable technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the molecular weight and structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 3. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

- 4. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

An In-Depth Technical Guide to the Solubility of 3,4-Dichloroaniline-d2 in Methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 3,4-Dichloroaniline-d2 in methanol. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge, practical methodologies, and theoretical understanding necessary for working with this compound. This document delves into the physicochemical properties of both the solute and the solvent, offers a detailed, self-validating experimental protocol for solubility determination, and discusses the underlying principles governing the dissolution process.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. In drug discovery and development, the aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation. Poor solubility can lead to low absorption, inadequate therapeutic effect, and significant challenges in developing a viable drug product.

3,4-Dichloroaniline is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its deuterated analog, 3,4-Dichloroaniline-d2, is often employed in metabolic studies and as an internal standard in analytical chemistry due to the distinct mass spectrometric signature conferred by the deuterium atoms. Understanding its solubility in common organic solvents like methanol is paramount for its effective use in these applications, from designing reaction conditions to preparing standardized solutions for analytical assays. This guide will provide a thorough examination of the solubility of 3,4-Dichloroaniline-d2 in methanol, grounded in established scientific principles and methodologies.

Physicochemical Properties of Solute and Solvent

The solubility of a compound is governed by the interplay of the physical and chemical properties of both the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.

3,4-Dichloroaniline-d2: The Solute

3,4-Dichloroaniline-d2 is a derivative of aniline with two chlorine atoms substituted on the benzene ring at the 3 and 4 positions, and two deuterium atoms replacing hydrogens, typically on the aromatic ring or the amine group. For the purpose of this guide, we will consider the properties of the non-deuterated form, 3,4-Dichloroaniline, as the isotopic substitution of two deuterium atoms is expected to have a negligible effect on its macroscopic solubility properties. Any minor differences are generally within the range of experimental variability for solubility measurements.[1]

Table 1: Physicochemical Properties of 3,4-Dichloroaniline

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.02 g/mol | [2] |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 272 °C | [2] |

| Water Solubility | Approx. 92 mg/L at 20 °C | [2] |

| Appearance | Light brown crystalline solid | [2] |

3,4-Dichloroaniline is a polar molecule due to the presence of the amino (-NH₂) group and the electronegative chlorine atoms, which create a dipole moment. The amino group can act as a hydrogen bond donor, while the nitrogen and chlorine atoms can act as hydrogen bond acceptors. However, the bulky chlorine atoms and the largely nonpolar benzene ring contribute to its overall moderate polarity and low aqueous solubility.[2]

Methanol: The Solvent

Methanol (CH₃OH) is a polar protic solvent, meaning it has a hydroxyl (-OH) group and can engage in hydrogen bonding. It is widely used in organic synthesis and analysis due to its ability to dissolve a wide range of polar and some nonpolar compounds.

Table 2: Physicochemical Properties of Methanol

| Property | Value | Source |

| Molecular Formula | CH₃OH | |

| Molecular Weight | 32.04 g/mol | |

| Boiling Point | 64.7 °C | |

| Density | 0.792 g/cm³ | |

| Dielectric Constant | 32.7 |

Methanol's polarity and its capacity for hydrogen bonding are the key factors that enable it to be an effective solvent for polar organic molecules like 3,4-Dichloroaniline.

Theoretical Framework of Solubility

The dissolution of a crystalline solute in a solvent can be understood as a two-step process:

-

Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation: The solute molecules are surrounded by solvent molecules, and new intermolecular forces are formed between the solute and the solvent.

For dissolution to occur, the energy released during solvation must be comparable to or greater than the lattice energy of the solute. In the case of 3,4-Dichloroaniline in methanol, the primary intermolecular interactions driving solvation are:

-

Hydrogen Bonding: The amino group of 3,4-dichloroaniline can form hydrogen bonds with the hydroxyl group of methanol.

-

Dipole-Dipole Interactions: Both 3,4-dichloroaniline and methanol are polar molecules, leading to favorable dipole-dipole interactions.

-

Van der Waals Forces: These weaker forces also contribute to the overall solvation energy.

The combination of these interactions leads to the observation that 3,4-dichloroaniline is readily soluble in alcohols like methanol.[2][3]

Quantitative Solubility of Dichloroanilines in Methanol

Table 3: Molar Fraction Solubility (x) of 3,5-Dichloroaniline in Pure Methanol at Various Temperatures

| Temperature (K) | Molar Fraction (x) |

| 278.15 | 0.1032 |

| 283.15 | 0.1201 |

| 288.15 | 0.1393 |

| 293.15 | 0.1613 |

| 298.15 | 0.1866 |

| 303.15 | 0.2158 |

Data extracted from Chen, X., et al. (2014). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. Journal of Chemical & Engineering Data, 59(12), 4147-4152.

As the data indicates, the solubility of 3,5-dichloroaniline in methanol increases with temperature, which is characteristic of an endothermic dissolution process. Given the structural similarity between 3,4-dichloroaniline and 3,5-dichloroaniline, it is reasonable to expect a similarly high and temperature-dependent solubility for 3,4-dichloroaniline in methanol.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section outlines a robust, self-validating protocol for the experimental determination of the solubility of 3,4-Dichloroaniline-d2 in methanol using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is consistent with guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).[4]

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Materials and Reagents:

-

3,4-Dichloroaniline-d2 (of known purity)

-

Methanol (HPLC grade or higher)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (chemically compatible with methanol)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Protocol:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of 3,4-Dichloroaniline-d2 (e.g., 50-100 mg) into a scintillation vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Pipette a known volume of methanol (e.g., 5.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurry for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility values plateau.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand for a short period to allow the larger particles to settle.

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a series of standard solutions of 3,4-Dichloroaniline-d2 in methanol of known concentrations.

-

Sample Preparation: Accurately dilute the filtered saturated solution with methanol to bring its concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the standards and the diluted sample onto the HPLC system. A typical method would involve a C18 reversed-phase column with a mobile phase of methanol and water, and UV detection at a wavelength where 3,4-dichloroaniline has a strong absorbance (e.g., around 245 nm).

-

Calibration and Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Self-Validation and Trustworthiness

This protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:

-

Use of Excess Solute: Ensures that the solution is truly saturated.

-

Equilibrium Confirmation: Taking samples at multiple time points verifies that equilibrium has been reached.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Proper Phase Separation: Centrifugation and filtration prevent undissolved solid from being included in the analysis.

-

Validated Analytical Method: The use of a calibrated HPLC system ensures accurate quantification.

Factors Influencing Solubility

Several factors can influence the solubility of 3,4-Dichloroaniline-d2 in methanol:

-

Temperature: As demonstrated by the data for 3,5-dichloroaniline, solubility is likely to increase with temperature. This is because the dissolution process is endothermic, meaning it absorbs heat from the surroundings.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. For instance, impurities in the 3,4-Dichloroaniline-d2 could either increase or decrease its apparent solubility.

-

pH: While less relevant for a non-aqueous solvent like methanol, any residual water and its pH could potentially influence the protonation state of the aniline, although this effect would be minimal in predominantly methanolic solutions.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and thus different solubilities. It is important to characterize the solid form of the 3,4-Dichloroaniline-d2 being used.

Conclusion